4-Bromo-2-isopropyl-1-indanone
Description
Properties
IUPAC Name |
4-bromo-2-propan-2-yl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-7(2)9-6-10-8(12(9)14)4-3-5-11(10)13/h3-5,7,9H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMQLWXVSZYABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C1=O)C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Structural Elucidation of a Key Synthetic Intermediate
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-isopropyl-1-indanone
4-Bromo-2-isopropyl-1-indanone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its indanone core, a fused bicyclic structure, is a common scaffold in pharmacologically active molecules, while the bromine atom and isopropyl group provide reactive sites for further functionalization.[1][2] Accurate structural verification is paramount in drug development and fine chemical synthesis to ensure the integrity of subsequent reaction steps and the final product's identity.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic compounds.[3] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[4] This guide offers a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-2-isopropyl-1-indanone, presenting a predictive interpretation grounded in fundamental principles and supported by data from analogous structures. We will explore the expected chemical shifts, coupling patterns, and integration values, and provide a robust experimental protocol for acquiring a high-fidelity spectrum.
Predicted ¹H NMR Spectral Analysis of 4-Bromo-2-isopropyl-1-indanone
To interpret the ¹H NMR spectrum, we must first analyze the unique proton environments within the molecule. The structure of 4-Bromo-2-isopropyl-1-indanone presents several distinct sets of protons, each with a characteristic resonance signal.
Below is the molecular structure with protons labeled for discussion.
Caption: Molecular structure of 4-Bromo-2-isopropyl-1-indanone with non-equivalent protons labeled.
Aromatic Protons (H5, H6, H7)
The aromatic region of the spectrum, typically between 6.0-9.0 ppm, will show signals for the three protons on the benzene ring.[3]
-
H7: This proton is ortho to the electron-withdrawing carbonyl group, which will deshield it significantly, placing its signal the furthest downfield in the aromatic region. It is coupled to H6, so it will appear as a doublet (d) . Expected chemical shift: ~7.7-7.9 ppm.
-
H5: This proton is ortho to the bromine atom. Halogens are also electron-withdrawing and will deshield this proton. It is coupled to H6, resulting in a doublet (d) . Expected chemical shift: ~7.6-7.8 ppm.
-
H6: This proton is situated between H5 and H7. It will be split by both neighboring protons, appearing as a triplet (t) (or more accurately, a doublet of doublets that may appear as a triplet if the coupling constants are similar). Expected chemical shift: ~7.3-7.5 ppm.
Aliphatic Protons (Ha, Hb, Hc, Hd)
The aliphatic protons are located on the five-membered ring and the isopropyl group. Their signals will appear in the upfield region of the spectrum.
-
Methylene Protons (Ha, Hb): These two protons at the C3 position are diastereotopic because the adjacent C2 is a chiral center. Therefore, they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling). They are also both coupled to the methine proton Hc. This will result in two distinct signals, each appearing as a doublet of doublets (dd) . Their proximity to the aromatic ring places their shifts around 2.8-3.5 ppm.[5]
-
Isopropyl Methine Proton (Hc): This proton is at the C2 position, alpha to the carbonyl group, which strongly deshields it. It is coupled to the two methylene protons (Ha and Hb) and the six methyl protons (Hd). This complex coupling will likely result in a multiplet (m) . Expected chemical shift: ~2.6-3.0 ppm.
-
Isopropyl Methyl Protons (Hd): The two methyl groups of the isopropyl substituent are also diastereotopic due to the adjacent chiral center at C2. This can lead to two separate signals. Each methyl group's signal will be a doublet (d) due to coupling with the methine proton (Hc). These signals will be the most upfield in the spectrum. Expected chemical shift: ~0.8-1.2 ppm.
Tabular Summary of Predicted ¹H NMR Data
The predicted data for a spectrum recorded in CDCl₃ with TMS as the internal standard (0.0 ppm) is summarized below.[6]
| Proton Label | Integration | Multiplicity | Predicted δ (ppm) | Coupling Constant (J, Hz) |
| H7 | 1H | d | 7.7 – 7.9 | JH7-H6 ≈ 7-9 Hz (ortho) |
| H5 | 1H | d | 7.6 – 7.8 | JH5-H6 ≈ 7-9 Hz (ortho) |
| H6 | 1H | t or dd | 7.3 – 7.5 | JH6-H7 ≈ 7-9 Hz, JH6-H5 ≈ 7-9 Hz |
| Ha, Hb | 2H | 2 x dd | 2.8 – 3.5 | Jgeminal ≈ 15-18 Hz, Jvicinal ≈ 3-8 Hz |
| Hc | 1H | m | 2.6 – 3.0 | Multiplet |
| Hd, Hd' | 6H | 2 x d | 0.8 – 1.2 | JHc-Hd ≈ 7 Hz |
Experimental Protocol for ¹H NMR Spectrum Acquisition
A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of high-purity 4-Bromo-2-isopropyl-1-indanone.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of CDCl₃ to the sample in a clean vial.
-
Internal Standard: The CDCl₃ should contain an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v. TMS provides the reference signal at 0.0 ppm.[6][7]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If solubility is an issue, gentle warming or sonication may be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer.
Instrument Setup and Data Acquisition (300-500 MHz Spectrometer)
-
Insertion and Locking: Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet. The instrument's software will lock onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample. Poor shimming results in broad, distorted peaks.
-
Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei to ensure maximum signal-to-noise ratio.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Acquisition Time (aq): Set to 2-4 seconds for good resolution.
-
Data Processing and Interpretation Workflow
Sources
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- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
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- 7. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Characterization of 4-Bromo-2-isopropyl-1-indanone: A Technical Guide
Executive Summary & Structural Context[1][2][3][4][5][6]
The precise characterization of 4-Bromo-2-isopropyl-1-indanone (CAS: 15115-60-3) is critical in pharmaceutical development, particularly as an intermediate for bioactive scaffolds targeting neurological pathways.[1] This guide provides a rigorous framework for using Fourier Transform Infrared (FTIR) spectroscopy to validate the identity and purity of this compound.
Unlike simple aliphatic ketones, this molecule presents a complex vibrational landscape driven by the interplay of ring strain (cyclopentanone ring), conjugation (fused benzene ring), and steric hindrance (isopropyl group).
Structural Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent "chromophores" (vibrational centers).
-
The Indanone Core: A bicyclic system where the carbonyl (C=O) is locked in a 5-membered ring fused to an aromatic system. This creates a "push-pull" effect on the carbonyl frequency: ring strain increases the wavenumber, while aromatic conjugation decreases it.
-
The Isopropyl Substituent (C2): Introduces strong aliphatic C-H stretching modes and a diagnostic "gem-dimethyl" doublet in the fingerprint region.
-
The Bromine Substituent (C4): An electron-withdrawing group (EWG) via induction, located at the peri-position relative to the carbonyl, potentially influencing the carbonyl environment through field effects and adding low-frequency C-Br stretching bands.
Experimental Methodology: ATR vs. Transmission
For rapid quality control (QC) of 4-Bromo-2-isopropyl-1-indanone (typically an orange-brown crystalline solid), Attenuated Total Reflectance (ATR) is the industry standard due to its reproducibility and minimal sample preparation.[1] However, Transmission (KBr pellet) remains the gold standard for resolving weak overtone bands or low-frequency halogen stretches.[1]
Protocol A: Diamond ATR (Recommended for QC)
-
Crystal: Single-bounce Diamond or ZnSe (Zinc Selenide).[1]
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Procedure:
-
Clean crystal with isopropanol; collect background.[1]
-
Place ~5 mg of sample on the crystal center.
-
Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid powders to minimize air gaps).[1]
-
Validation: Check the absorbance of the C=O peak. If <0.1 A, pressure is insufficient.
-
Protocol B: KBr Pellet (Recommended for Structural Elucidation)
-
Matrix: Spectroscopic grade KBr (dried).
-
Ratio: 1:100 (1 mg sample to 100 mg KBr).
-
Procedure:
-
Grind sample and KBr in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect/scattering).
-
Press at 8-10 tons for 2 minutes under vacuum.
-
Advantage: Allows clear observation of the C-Br stretch region (<600 cm⁻¹), which is often cut off by the lattice absorption of ATR crystals like ZnSe.
-
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate spectroscopic method.
Caption: Decision matrix for selecting ATR versus KBr transmission modes based on analytical requirements.
Spectral Interpretation & Assignment
This section details the expected vibrational bands.[2][3][4][5][6] Note that precise wavenumbers may shift slightly (± 5 cm⁻¹) depending on crystal packing (polymorphism) and sample purity.[1]
A. The Functional Group Region (4000–1500 cm⁻¹)
The high-frequency region is dominated by the carbonyl and C-H stretches.
-
Carbonyl Stretch (C=O): 1710 – 1725 cm⁻¹ [1][7]
-
Mechanism:[8][9][10][11] The 1-indanone system places the ketone in a 5-membered ring.[1] A standard cyclopentanone absorbs near 1745 cm⁻¹.[1] However, conjugation with the benzene ring reduces the bond order, lowering the frequency.[12]
-
Observation: Expect a very strong, sharp band centered near 1715 cm⁻¹ .[1][7]
-
Diagnostic Value: If this band appears >1735 cm⁻¹, suspect ring opening or loss of conjugation. If broad, suspect residual moisture or degradation.[1]
-
-
C-H Stretching Region: 3100 – 2800 cm⁻¹ [1]
-
Aromatic C-H: Weak bands just above 3000 cm⁻¹ (3010–3060 cm⁻¹).[1]
-
Aliphatic C-H: Stronger bands below 3000 cm⁻¹ derived from the isopropyl group and the C2/C3 protons of the indanone ring.
-
B. The Fingerprint Region (1500–400 cm⁻¹)
This region contains the unique "barcode" of the molecule.
-
Aromatic Skeletal Modes: 1605, 1580, 1470 cm⁻¹
-
Characteristic "breathing" modes of the benzene ring.[1] The 4-bromo substitution often enhances the intensity of the ring bands due to the change in dipole moment.
-
-
Isopropyl "Gem-Dimethyl" Doublet: 1385 & 1365 cm⁻¹ [1]
-
C-Br Stretch: 550 – 650 cm⁻¹
Summary Table of Diagnostic Bands
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Aromatic C-H | Stretch | 3010 – 3060 | Weak | Indicates benzene ring |
| Aliphatic C-H | Stretch | 2850 – 2970 | Medium | Isopropyl + Indanone ring |
| Ketone (C=O) | Stretch | 1710 – 1725 | Very Strong | Conjugated 5-ring ketone |
| Aromatic C=C | Ring Stretch | 1605, 1580 | Medium | Skeletal vibrations |
| Gem-Dimethyl | Deformation | 1385 / 1365 | Medium | Diagnostic for Isopropyl |
| Aryl-Bromide | C-Br Stretch | 550 – 650 | Strong | Requires extended range |
Synthesis Monitoring & Troubleshooting
In a drug development context, IR is used to monitor the synthesis of 4-Bromo-2-isopropyl-1-indanone, often starting from 4-bromo-1-indanone (alkylation) or 4-bromo-2-isopropyl-cinnamic acid derivatives (cyclization).[1]
Reaction Monitoring Logic
-
Disappearance of Starting Material: If alkylating 4-bromo-1-indanone, watch for the change in the fingerprint region (1000-1400 cm⁻¹) as the C2 environment changes.[1]
-
Appearance of Product: The emergence of the 1385/1365 cm⁻¹ doublet confirms the successful installation of the isopropyl group.
Common Artifacts & Solutions
| Artifact | Spectral Appearance | Root Cause | Solution |
| Water Vapor | Noise/Spikes at 3500-4000 & 1400-1800 cm⁻¹ | Atmospheric humidity | Purge spectrometer with N₂; background subtraction.[1] |
| Christiansen Effect | Distorted, asymmetric peak shapes | Particle size ~ Wavelength | Grind KBr sample finer; switch to ATR.[1] |
| CO₂ Doublet | Sharp doublet at 2350 cm⁻¹ | Breathing near sample | Ignore; does not overlap with key bands.[1] |
| Broad C=O | Carbonyl width >20 cm⁻¹ | Amorphous/Wet sample | Dry sample; recrystallize to ensure sharp lattice modes.[1] |
Molecular Signaling Pathway (Diagrammatic)[6]
To visualize the vibrational coupling and structural logic described above, the following diagram maps the chemical structure to its spectral consequences.
Caption: Mapping structural moieties of 4-Bromo-2-isopropyl-1-indanone to specific IR spectral bands.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for assigning C=O and aromatic bands).
-
NIST Chemistry WebBook. (2025).[1] Infrared Spectra of Indanone Derivatives. National Institute of Standards and Technology.[1] Available at: [Link][1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Reference for gem-dimethyl doublet assignment).
-
Specac Application Notes. (2023). ATR vs. KBr Pellets for Organic Powders. Available at: [Link][1]
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A Comprehensive Technical Guide to the Stability and Storage of 4-Bromo-2-isopropyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Bromo-2-isopropyl-1-indanone, a key intermediate in pharmaceutical and fine chemical synthesis. Understanding the chemical stability of this compound is paramount for ensuring its integrity, purity, and performance in downstream applications, thereby safeguarding the reproducibility of experimental results and the quality of final products.
Introduction to 4-Bromo-2-isopropyl-1-indanone: A Versatile Synthetic Building Block
4-Bromo-2-isopropyl-1-indanone is a halogenated aromatic ketone with a unique structural framework that makes it a valuable precursor in the synthesis of a wide range of biologically active molecules and complex organic structures.[1] Its indanone core provides a rigid scaffold, while the bromine atom and isopropyl group offer multiple points for chemical modification.[1] The reactivity of the carbonyl group and the bromine substituent allows for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and further functionalization of the indanone skeleton.[1] Given its role as a critical starting material, maintaining its chemical fidelity through appropriate storage and handling is of utmost importance.
Intrinsic Stability and Potential Degradation Pathways
While 4-Bromo-2-isopropyl-1-indanone is generally stable under normal conditions, its chemical structure, featuring an α-haloketone and a brominated aromatic ring, presents several potential degradation pathways under suboptimal storage or handling conditions.[2]
Hydrolytic Degradation
The presence of the bromine atom alpha to the carbonyl group makes the molecule susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This can lead to the formation of the corresponding α-hydroxy-2-isopropyl-1-indanone. The rate of hydrolysis is dependent on pH, temperature, and the presence of nucleophiles.[3]
Thermal Decomposition
Elevated temperatures can induce thermal decomposition. For many brominated organic compounds, thermal stress can lead to the elimination of hydrogen bromide (HBr).[4] This process can be autocatalytic, as the generated HBr can further promote degradation.
Photodegradation
Aromatic ketones are known to be photosensitive. Exposure to light, particularly in the UV spectrum, can excite the carbonyl group, leading to the formation of radical species and subsequent degradation.[5] The carbon-bromine bond can also be susceptible to photolytic cleavage.
Oxidative Degradation
While the indanone ring itself is relatively stable to oxidation, the presence of the isopropyl group and the electron-rich aromatic ring could be susceptible to oxidative degradation in the presence of strong oxidizing agents.[6]
The following diagram illustrates the potential degradation pathways of 4-Bromo-2-isopropyl-1-indanone.
Caption: Potential degradation pathways of 4-Bromo-2-isopropyl-1-indanone.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of 4-Bromo-2-isopropyl-1-indanone, the following storage and handling protocols are recommended, based on safety data sheets and general best practices for chemical storage.[4][7][8]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[7] | Minimizes the rate of potential thermal degradation and other chemical reactions. |
| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[7][9] | Prevents hydrolysis from atmospheric moisture and oxidation. |
| Light | Protect from light by storing in an opaque or amber container.[10] | Prevents photodegradation. |
| Container | Keep container tightly closed.[7] | Prevents ingress of moisture and oxygen, and sublimation of the compound. |
Incompatible Materials
To prevent hazardous reactions and degradation, 4-Bromo-2-isopropyl-1-indanone should be stored separately from the following classes of chemicals:[7]
-
Strong oxidizing agents: Can lead to vigorous and potentially explosive reactions.
-
Strong bases: Can promote hydrolysis and elimination reactions.
-
Strong reducing agents: May react with the ketone or the carbon-bromine bond.
Experimental Protocol: Accelerated Stability (Stress) Testing
To proactively identify potential degradation products and establish the intrinsic stability of 4-Bromo-2-isopropyl-1-indanone, a forced degradation or stress testing study is highly recommended.[8][11] This involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[12] The objective is to induce a small amount of degradation (typically 10-30%) to identify the primary degradation products.[11]
Objective
To evaluate the stability of 4-Bromo-2-isopropyl-1-indanone under various stress conditions and to identify potential degradation products.
Materials and Equipment
-
4-Bromo-2-isopropyl-1-indanone (single batch)
-
Forced degradation chambers/ovens with temperature and humidity control
-
Photostability chamber
-
pH meter
-
Analytical balance
-
HPLC with a suitable detector (e.g., UV-Vis or MS)
-
NMR spectrometer
-
Solvents for sample preparation (e.g., acetonitrile, water)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for hydrolysis studies
-
Oxidizing agent (e.g., hydrogen peroxide)
Experimental Workflow
The following diagram outlines the workflow for the accelerated stability testing of 4-Bromo-2-isopropyl-1-indanone.
Caption: Workflow for accelerated stability testing.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh samples of 4-Bromo-2-isopropyl-1-indanone for each stress condition and a control sample.
-
Stress Application:
-
Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[8]
-
Humidity Stress: Expose samples to high humidity (e.g., 75% RH or greater) at an elevated temperature.[8]
-
Photolytic Stress: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Hydrolytic Stress: Dissolve or suspend the sample in acidic, basic, and neutral solutions and monitor for degradation over time.
-
Oxidative Stress: Treat the sample with an oxidizing agent (e.g., hydrogen peroxide) and monitor for degradation.
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 24, 48, 72 hours, or as needed to achieve target degradation).
-
Analysis:
-
At each time point, withdraw samples and quench the degradation process if necessary (e.g., by neutralization or cooling).
-
Analyze the samples by a stability-indicating HPLC method to determine the purity of the parent compound and the formation of any degradation products.
-
Use LC-MS to obtain mass information on the degradation products.
-
-
Characterization: If significant degradation is observed, isolate the major degradation products and characterize their structure using techniques such as NMR and high-resolution mass spectrometry.
Conclusion and Best Practices
The chemical integrity of 4-Bromo-2-isopropyl-1-indanone is critical for its successful application in research and development. Adherence to proper storage conditions—cool, dry, dark, and under an inert atmosphere—is essential to minimize degradation. Proactive stability assessment through stress testing provides invaluable insights into the compound's intrinsic stability and potential degradation pathways, enabling the development of robust analytical methods and ensuring the quality and reliability of this important synthetic intermediate.
References
-
Office of Environment, Health & Safety. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
-
Cleveland State University. (2018, May). Practices for Proper Chemical Storage. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
- Billings, R. E., Sullivan, H. R., & McMahon, R. E. (1970). Oxidation of indan to indanol and indanone by the hepatic microsomal system. Biochemistry, 9(5), 1256–1260.
- World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-third report (Annex 2).
-
The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
- Numazawa, M., & Nagaoka, M. (1988). Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones and 2 alpha-bromo-3-ketones. Journal of the Chemical Society, Perkin Transactions 1, (11), 3143-3147.
- Jammoul, A., George, C., & D'Anna, B. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4229-4237.
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Methodological & Application
Application Notes and Protocols for the Development of 4-Bromo-2-isopropyl-1-indanone Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Therapeutic Potential of the Indanone Scaffold
The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] Its rigid framework provides a well-defined orientation for substituent groups, facilitating precise interactions with biological targets. Notably, the indanone moiety is a key component in drugs targeting neurodegenerative disorders, such as Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] The diverse biological activities of indanone derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, underscore the value of this scaffold in drug discovery.[4][5]
This guide focuses on 4-Bromo-2-isopropyl-1-indanone, a versatile intermediate for the synthesis of novel indanone analogs. The presence of a bromine atom at the 4-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties.[6] The isopropyl group at the 2-position introduces a lipophilic substituent that can influence the compound's pharmacokinetic and pharmacodynamic properties. By systematically modifying this core structure, researchers can explore the structure-activity relationships (SAR) of novel indanone derivatives and identify promising candidates for further development.
These application notes provide a comprehensive overview of the synthesis of the parent compound, 4-Bromo-2-isopropyl-1-indanone, followed by detailed protocols for the development of a focused library of analogs through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions. Furthermore, this document outlines the necessary characterization and purification techniques to ensure the identity and purity of the synthesized compounds.
I. Synthesis of the Parent Compound: 4-Bromo-2-isopropyl-1-indanone
The synthesis of 4-Bromo-2-isopropyl-1-indanone is a two-step process commencing with the intramolecular Friedel-Crafts acylation of a suitable precursor to form the indanone core, followed by the introduction of the isopropyl group at the 2-position.
Step 1: Synthesis of 4-Bromo-1-indanone via Intramolecular Friedel-Crafts Acylation
The foundational method for constructing the 1-indanone ring system is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[7][8] This electrophilic aromatic substitution reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA) or triflic acid.[7][9]
Reaction Scheme:
Caption: Intramolecular Friedel-Crafts acylation to form 4-Bromo-1-indanone.
Protocol 1: Synthesis of 4-Bromo-1-indanone [10]
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-bromophenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) or oxalyl chloride.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After completion, remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Friedel-Crafts Cyclization: Dissolve the crude acid chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous sodium sulfate.[8]
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to afford 4-Bromo-1-indanone.
Step 2: α-Alkylation for the Synthesis of 4-Bromo-2-isopropyl-1-indanone
The introduction of the isopropyl group at the 2-position (α-position to the carbonyl) is achieved through an alkylation reaction. This involves the formation of an enolate from 4-Bromo-1-indanone, which then acts as a nucleophile to attack an isopropyl halide.[4]
Reaction Scheme:
Caption: α-Alkylation of 4-Bromo-1-indanone to introduce the isopropyl group.
Protocol 2: Synthesis of 4-Bromo-2-isopropyl-1-indanone
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Bromo-1-indanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq), to the solution. Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add 2-iodopropane or 2-bromopropane (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-Bromo-2-isopropyl-1-indanone.
II. Development of Analogs: Key Synthetic Transformations
The 4-bromo substituent on the indanone ring serves as a versatile handle for introducing a wide range of chemical diversity through palladium-catalyzed cross-coupling reactions.[6] Additionally, the carbonyl group at the 1-position can be targeted for nucleophilic additions.
A. Suzuki-Miyaura Coupling for the Synthesis of Aryl and Heteroaryl Analogs
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[11][12][13] This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide.[13]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of 4-aryl-2-isopropyl-1-indanone analogs.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 4-Bromo-2-isopropyl-1-indanone (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable degassed solvent system, such as a mixture of toluene and water, or dioxane and water.
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-isopropyl-1-indanone analog.
B. Buchwald-Hartwig Amination for the Synthesis of Nitrogen-Containing Analogs
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of nitrogen-containing analogs.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium phosphate, 1.5-2.0 eq).
-
Add 4-Bromo-2-isopropyl-1-indanone (1.0 eq) and the desired amine (1.2-1.5 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction tube and heat to the required temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-2-isopropyl-1-indanone analog.
C. Grignard Reaction for Modification of the Carbonyl Group
The Grignard reaction is a fundamental organometallic reaction for the formation of carbon-carbon bonds.[14] Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbon of a carbonyl group, such as the ketone in the 1-indanone scaffold, to form a tertiary alcohol upon acidic workup.[6][15][16]
Reaction Scheme:
Caption: Grignard reaction for the synthesis of tertiary alcohol analogs.
Protocol 5: General Procedure for Grignard Reaction
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-Bromo-2-isopropyl-1-indanone (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide or phenylmagnesium bromide, 1.2-1.5 eq, as a solution in a suitable solvent) dropwise via a syringe or an addition funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary alcohol by column chromatography on silica gel to afford the desired product.
III. Characterization and Analysis
Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A combination of chromatographic and spectroscopic techniques should be employed.
A. Chromatographic Methods
-
Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of the synthesized compounds. Use silica gel 60 F₂₅₄ plates and visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).
-
Column Chromatography: This is the primary method for the purification of the crude reaction products. The choice of silica gel and the eluent system will depend on the polarity of the target compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the final purity assessment of the synthesized analogs. A reverse-phase C18 column with a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid) is a common choice.
B. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[17][18][19] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. For halogenated compounds, the characteristic isotopic pattern of bromine may be observable in high-resolution spectra.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns.[20][21][22][23] For compounds containing bromine, the mass spectrum will show a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[20][22][23]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl (C=O) stretch of the indanone core (typically around 1700-1720 cm⁻¹).
Table 1: Expected Spectroscopic Data for 4-Bromo-2-isopropyl-1-indanone
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (3H, multiplet), Methine proton of isopropyl group (1H, multiplet), Methylene protons of indanone ring (2H, multiplet), Methyl protons of isopropyl group (6H, doublet of doublets or two doublets). |
| ¹³C NMR | Carbonyl carbon (~200 ppm), Aromatic carbons (including one attached to bromine), Aliphatic carbons of the indanone ring and the isopropyl group. |
| Mass Spec | Molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity. |
| IR | Strong C=O stretch around 1710 cm⁻¹. |
IV. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis and diversification of 4-Bromo-2-isopropyl-1-indanone. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and Grignard additions, allows for the creation of a diverse library of analogs with potential therapeutic applications. The indanone scaffold continues to be a fertile ground for drug discovery, and the exploration of novel derivatives based on the 4-Bromo-2-isopropyl-1-indanone core may lead to the identification of new lead compounds for a variety of diseases. Future work should focus on the biological evaluation of the synthesized analogs to establish structure-activity relationships and to identify promising candidates for further optimization and preclinical development.[24]
V. References
-
Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
-
Sourcing 4-Bromo-1-indanone: A Guide for Pharmaceutical Manufacturers. (2026, January 17). LEAPChem Blog.
-
Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
-
Organic Chemistry Portal. Indanone synthesis. [Link]
-
Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. (n.d.). LEAPChem Blog.
-
Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87.
-
Payne, L. G. (1979). U.S. Patent No. 4,166,131. Washington, DC: U.S. Patent and Trademark Office.
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
LibreTexts Chemistry. Organic Compounds Containing Halogen Atoms. [Link]
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Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.).
-
Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1039–1054.
-
Shah, Z. A., & Khan, M. R. (2015). Peshawaraquinone a Novel Naphthoquinone and a New Indanone from the stem of Heterophragma adenophyllum Seem. Records of Natural Products, 9(2), 246-251.
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry, 24(2), 1-9.
-
Ishihara, K., Kubota, M., & Yamamoto, H. (2001). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Synlett, 2001(12), 1963-1965.
-
Khvostenko, V. I., & Furlei, I. I. (1974). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 43(1), 1-15.
-
Alimohammadi, F., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 34, 115960.
-
Organic Syntheses. 2-indanone. [Link]
-
Annapurna, P., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32569-32589.
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29107-29111.
-
Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
-
Asymmetric Conjugate Addition of Grignard Reagents to Pyranones | Organic Letters. (2013). Organic Letters, 15(21), 5480-5483.
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Mass Spec 3f Halogenoalkanes - YouTube. (2020, July 6).
-
Clark, J. (2021). mass spectra - the M+2 peak. Chemguide.
-
Design, synthesis, and biological evaluation of (E)-2-benzylidene-1-indanones derivatized by bioisosteric replacement of aurones - ResearchGate. (n.d.).
-
Service, C. A., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Annapurna, P., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32569–32589.
-
Addition of Grignard reagents to ketones - YouTube. (2012, July 2).
-
The Suzuki Reaction. (2014, February 6).
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
The molecule that gave the mass spectrum shown here contains a ha... - Pearson. (n.d.).
-
Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? (2015, May 18).
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-Bromo-2-isopropyl-1-indanone
Welcome to the technical support center for the synthesis of 4-Bromo-2-isopropyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize the yield and purity of your target compound.
The synthesis of 4-Bromo-2-isopropyl-1-indanone typically proceeds via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-bromophenyl)-4-methylpentanoyl chloride. This process, while effective, can be prone to the formation of several side products. This guide provides a structured, question-and-answer-based approach to identify, minimize, and eliminate these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Presence of an Isomeric Indanone Impurity
Q1: My post-reaction analysis (GC-MS, NMR) indicates the presence of a second indanone isomer in significant quantities. What is this impurity and why does it form?
A1: The most probable isomeric impurity is 6-Bromo-2-isopropyl-1-indanone . Its formation is a classic example of competitive regioselectivity in electrophilic aromatic substitution, specifically the intramolecular Friedel-Crafts acylation step.
-
Causality: The starting material for the cyclization is a substituted benzene ring with two groups: a bromine atom and the alkyl chain that will form the five-membered ring. The bromine is an ortho-, para-directing deactivator, while the alkyl group is an ortho-, para-directing activator. The acylium ion intermediate will preferentially attack the aromatic position that is most electronically enriched and sterically accessible.
-
Desired Pathway (Attack at C2): The formation of 4-Bromo-2-isopropyl-1-indanone results from the electrophilic attack at the carbon ortho to the alkyl chain and meta to the bromine.
-
Side Pathway (Attack at C6): The formation of 6-Bromo-2-isopropyl-1-indanone occurs from attack at the carbon para to the alkyl chain and ortho to the bromine. While the bromine is deactivating, its ortho-directing influence can still lead to the formation of this regioisomer.[1]
-
Troubleshooting Protocol:
-
Choice of Lewis Acid: The strength and steric bulk of the Lewis acid can influence the isomeric ratio. Experiment with milder Lewis acids such as ZnCl₂ or FeCl₃, as they can sometimes offer higher regioselectivity compared to the highly reactive AlCl₃.
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or below) can enhance selectivity. Lower temperatures favor the thermodynamically more stable product, which is often the desired isomer due to reduced steric hindrance.
-
Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states. Non-polar solvents like dichloromethane or carbon disulfide are common. Consider evaluating a range of solvents to optimize the isomeric ratio.
Issue 2: Incomplete Reaction and Starting Material Carryover
Q2: I'm observing a significant amount of unreacted starting material, 3-(4-bromophenyl)-4-methylpentanoic acid or its acid chloride, in my crude product.
A2: Incomplete cyclization is a common issue in Friedel-Crafts acylations. This can be attributed to several factors related to the reaction conditions and reagent quality.
-
Causality: The intramolecular Friedel-Crafts acylation is a catalytic reaction that requires a sufficiently strong Lewis acid to generate the acylium ion electrophile.[2] Deactivation of the catalyst, insufficient reaction time, or low temperature can lead to an incomplete reaction. The bromine atom on the aromatic ring is a deactivating group, which makes the ring less nucleophilic and the cyclization more challenging compared to an unsubstituted ring.[3]
Troubleshooting Protocol:
-
Catalyst Loading: Ensure a stoichiometric amount of the Lewis acid (e.g., AlCl₃) is used, as it often forms a complex with the product ketone, rendering it inactive.[4]
-
Reagent Quality: Use freshly opened or purified Lewis acids. Anhydrous conditions are critical, as moisture will hydrolyze and deactivate the catalyst. The precursor acid chloride should be freshly prepared or purified to ensure high reactivity.
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
Issue 3: Formation of Dealkylated or Rearranged Byproducts
Q3: My mass spectrometry data suggests the presence of a compound with a lower molecular weight than the expected product, possibly indicating the loss of the isopropyl group.
A3: The presence of a dealkylated product, such as 4-Bromo-1-indanone , is a potential side reaction under harsh Friedel-Crafts conditions.
-
Causality: The isopropyl group, while generally stable, can be susceptible to cleavage (dealkylation) in the presence of strong Lewis acids and high temperatures. This is a known limitation of Friedel-Crafts alkylations, and the reverse reaction (dealkylation) can sometimes be observed in acylations under forcing conditions.[6]
Troubleshooting Protocol:
-
Milder Reaction Conditions: This is the most effective way to prevent dealkylation.
-
Use a less reactive Lewis acid.
-
Maintain the lowest possible reaction temperature that allows for efficient cyclization.
-
-
Controlled Addition of Reagents: Add the Lewis acid portion-wise to a cooled solution of the substrate to avoid localized overheating.
Visualizing the Reaction Pathways
To better understand the formation of the desired product and the primary regioisomeric impurity, the following reaction pathway is provided.
Caption: Formation of the desired product and its primary regioisomeric impurity.
Quantitative Data Summary
The following table provides a general overview of how reaction parameters can influence the product distribution. The exact ratios will be highly dependent on the specific experimental setup.
| Parameter | Condition | Expected Outcome on Product Purity |
| Lewis Acid | Strong (e.g., AlCl₃) | Higher reactivity, potentially lower regioselectivity. |
| Mild (e.g., FeCl₃, ZnCl₂) | Lower reactivity, potentially higher regioselectivity. | |
| Temperature | High (e.g., > 25 °C) | Faster reaction, increased risk of side products (regioisomer, dealkylation). |
| Low (e.g., 0 °C to -20 °C) | Slower reaction, generally improved selectivity. | |
| Reaction Time | Short | Risk of incomplete reaction. |
| Extended | May increase the formation of degradation products if conditions are harsh. |
Experimental Protocols for Purification
Should side products form, the following purification protocols can be employed.
Protocol 1: Flash Column Chromatography
This is a highly effective method for separating the desired product from its regioisomer and other impurities with different polarities.[5]
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase: A non-polar/polar solvent system is recommended. Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the compounds.
-
The less polar regioisomer (6-Bromo-2-isopropyl-1-indanone) will typically elute before the more polar desired product (4-Bromo-2-isopropyl-1-indanone).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds, particularly for removing smaller amounts of impurities.
-
Solvent Selection: Choose a solvent or a solvent pair in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include isopropanol, ethanol, or a mixture of hexane and ethyl acetate.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and addressing impurities.
Caption: A logical workflow for troubleshooting impurities.
By systematically addressing these common issues, researchers can significantly improve the outcome of the 4-Bromo-2-isopropyl-1-indanone synthesis, ensuring a high-purity product for subsequent applications in drug discovery and development.
References
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Daya Chemistry. (2022, April 1). Mechanism of Cyclisation by Friedal crafts reaction [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]
-
Sławiński, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 937-961. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Majnooni, S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2,3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. Retrieved from [Link]
-
Le, T. H. T., et al. (2015). Microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflates in triflate-anion containing ionic liquids. RSC Advances, 5(29), 22533-22539. Retrieved from [Link]
- Google Patents. (n.d.). JPH1072397A - Production of 2-indanones.
-
da Silva, F. M., et al. (2019). Friedel-Crafts Reaction: Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6. ACS Omega, 4(1), 2135-2143. Retrieved from [Link]
-
Zeroual, A., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry, 3(2), 356-360. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]
-
Góra-Marek, K., et al. (2019). Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. Materials, 12(18), 2963. Retrieved from [Link]
-
IndiaMART. (n.d.). 2-Isopropyl-1-indanone CAS 53446-63-2. Retrieved from [Link]
-
Autech Industry Co., Limited. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Retrieved from [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
purification challenges with 4-Bromo-2-isopropyl-1-indanone
Technical Support Center: 4-Bromo-2-isopropyl-1-indanone Purification
Status: Operational Role: Senior Application Scientist Topic: Purification & Isolation Protocols for LGD-4033 Intermediate (B-Ring Precursor)
Introduction: The "Mono-Selectivity" Bottleneck
You are likely working with 4-Bromo-2-isopropyl-1-indanone as a critical intermediate in the synthesis of the Selective Androgen Receptor Modulator (SARM), Ligandrol (LGD-4033) .[1]
The synthesis of this compound typically involves the enolate alkylation of 4-bromo-1-indanone.[1] The core technical challenge here is kinetic vs. thermodynamic control . The introduction of the first isopropyl group makes the remaining
-
Starting Material (SM): 4-Bromo-1-indanone (Under-alkylated).[1]
-
Product: 4-Bromo-2-isopropyl-1-indanone (Target).
-
Impurity: 4-Bromo-2,2-diisopropyl-1-indanone (Over-alkylated).[1]
This guide addresses the specific challenges of isolating the mono-alkylated product from this "statistical mixture."
Module 1: Chromatographic Separation (The "Bis" Impurity)
User Issue: "I see three spots on TLC. The top spot overlaps with my product, and I cannot get a clean separation."
Technical Diagnosis:
The "top spot" is the 2,2-diisopropyl impurity .[1] Because it lacks an acidic proton and has two lipophilic isopropyl groups, it is significantly more non-polar than your target.[1] Standard hexane/ethyl acetate gradients often compress these two spots because the
Troubleshooting Protocol: The "Low-Load" Strategy
To separate the bis-alkylated impurity, you must utilize the lipophilicity difference before the polarity difference takes over.[1]
Step-by-Step Optimization:
-
Stationary Phase: Use High-Performance Flash Silica (15–25 µm particle size).[1] Standard 40–63 µm silica often lacks the theoretical plates to resolve the mono from the bis at high loading.[1][2]
-
Mobile Phase Modification: Switch from Hexane/EtOAc to Toluene/Heptane or Dichloromethane (DCM)/Hexane .[1][2]
-
Why? Toluene provides
- interactions with the aromatic indanone core, which can accentuate subtle differences in steric bulk (isopropyl rotation) that simple alkanes miss.[1]
-
-
Gradient Profile:
Data Summary: Elution Order (Silica Gel)
| Species | Relative Polarity | Predicted | Elution Order |
| 2,2-Diisopropyl | Lowest (Most Lipophilic) | 0.65 | 1st (Front) |
| 2-Isopropyl (Target) | Medium | 0.55 | 2nd (Middle) |
| 4-Bromo-1-indanone | Highest (Most Polar) | 0.35 | 3rd (Tail) |
Module 2: Crystallization Challenges (The "Oiling Out" Phenomenon)
User Issue: "My product is a viscous yellow oil. Literature says it should be a solid.[1][2] Scratching the flask doesn't help."
Technical Diagnosis: 4-Bromo-2-isopropyl-1-indanone has a relatively low melting point compared to its non-alkylated parent.[1] Even small amounts (>5%) of the bis-impurity or residual solvent will depress the melting point below room temperature, causing "oiling out" (liquid-liquid phase separation) rather than nucleation.[1]
Troubleshooting Protocol: Controlled Nucleation
Prerequisite: Purity must be
-
Solvent System: Use a Methanol/Water or Ethanol/Water system.[1][2]
-
Avoid: Hexanes (Product is too soluble, even at
C).[1]
-
-
The "Cloud Point" Method:
-
Dissolve the oil in minimal warm Methanol (
C).[1][2] -
Add water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.
-
CRITICAL STEP: Stop adding water.[1] Add 1-2 drops of Methanol to clear the solution back to transparent.[1]
-
Wrap the flask in foil (slow cooling) and let it reach room temperature undisturbed.
-
Transfer to
C fridge.
-
Visualizing the Purification Logic
Caption: Decision matrix for purifying 2-substituted indanones based on impurity load and physical state.
Module 3: Prevention & Process Logic
User Issue: "I keep getting racemization. The enantiomeric excess (ee) drops during workup."[1][2]
Technical Diagnosis:
The C2 proton in 4-Bromo-2-isopropyl-1-indanone is acidic (
Protocol:
-
Quench: Always quench the reaction into a slightly acidic buffer (e.g., 1M
or dilute acetic acid), never into water or NaOH.[1] -
Workup Speed: Keep the organic phase neutral. Wash with Brine, not Bicarbonate.[1]
-
Drying: Use
(neutral), avoid as a drying agent.[1]
References & Validated Sources
-
Ligandrol (LGD-4033) Synthesis Context:
-
Source: Basaria, S., et al.[1] "The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men."[1] Journals of Gerontology: Medical Sciences, 2013.[1]
-
Relevance: Establishes the biological context and the necessity for high purity in B-ring indanone intermediates.
-
-
Indanone Alkylation Methodologies:
-
General Purification of Lipophilic Aromatics:
-
Source: Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[1] Journal of Organic Chemistry, 1978.[1]
-
Relevance: The foundational text for optimizing flash chromatography parameters (silica selection) for difficult separations like mono/bis-alkylated species.[1]
-
Sources
- 1. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 2. Propane, 1-bromo-2-methyl- (CAS 78-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. EP0567953A1 - Process for the preparation of substituted indanones - Google Patents [patents.google.com]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. CN108329197A - A kind of preparation method of indanone compounds - Google Patents [patents.google.com]
Technical Support Center: 4-Bromo-2-isopropyl-1-indanone Production
Executive Summary & Process Logic
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or purity issues during the scale-up of 4-Bromo-2-isopropyl-1-indanone .
This intermediate is a critical scaffold for various kinase inhibitors and agrochemicals. The presence of the C4-Bromine and the C2-Isopropyl group creates a specific synthetic conflict:
-
Steric Hindrance: The isopropyl group is bulky, making direct alkylation sluggish and prone to side reactions.
-
Chemoselectivity: The aryl-bromide bond is labile under standard hydrogenation conditions, complicating the reduction of precursors.
This guide moves beyond academic "gram-scale" methods (often direct alkylation using LDA/isopropyl iodide) which fail at kilogram scale due to poly-alkylation and elimination . We advocate for the Aldol Condensation-Reduction route for robust scale-up.
Process Workflow & Decision Matrix
The following diagram illustrates the two primary routes and the critical failure points we address in this guide.
Figure 1: Comparison of synthetic routes. Route A (Red) is prone to scale-up failure. Route B (Green) is the recommended industrial standard.
Troubleshooting Module: The Core Cyclization
Context: Converting 3-(2-bromophenyl)propanoic acid to 4-bromo-1-indanone.
Issue 1: "My reaction mixture turns into a solid block, breaking the stirrer."
Diagnosis: Improper handling of Polyphosphoric Acid (PPA) viscosity during the Friedel-Crafts cyclization. Root Cause: PPA is extremely viscous at room temperature. Adding the solid starting material too fast creates local "clumps" that do not dissolve, leading to a heterogeneous reaction and stalling the impeller.
Protocol for Correction:
-
Pre-heat PPA: Heat the PPA to 60–70°C before adding the substrate. Viscosity drops significantly at this range.
-
Melt or Dissolve Substrate: Do not add solid powder.
-
Option A: Melt the phenylpropanoic acid (if MP is low) and add as a liquid.
-
Option B (Better): Dissolve the substrate in a minimal amount of DCM (dichloromethane), add to PPA, and distill off the DCM as the temperature ramps up.
-
-
Alternative Reagent: For >10kg batches, switch to Eaton’s Reagent (7.7 wt%
in methanesulfonic acid). It has similar reactivity to PPA but significantly lower viscosity, allowing for standard impeller stirring.
Issue 2: "I am seeing 6-bromo-1-indanone isomers."
Diagnosis: Regioselectivity failure. Root Cause: This occurs if you are using 3-bromophenylpropanoic acid (meta-substituted) instead of 2-bromo (ortho-substituted).
-
Correction: Verify your starting material certificate of analysis (CoA).
-
2-Bromo precursor forces cyclization to the only open ortho-position, yielding exclusively 4-bromo-1-indanone.
-
3-Bromo precursor offers two cyclization sites, leading to a mixture of 5-bromo and 7-bromo isomers (often misidentified).
-
Note: If you require the 4-bromo isomer, you must start with the 2-bromo precursor.
-
Troubleshooting Module: Installing the Isopropyl Group
Context: Converting 4-bromo-1-indanone to the target 2-isopropyl derivative.
Issue 3: "Direct alkylation (NaH/iPr-I) yields <40% and a 'gem-dimethyl' impurity."
Diagnosis: Competitive Poly-alkylation and Elimination. Technical Insight:
-
The Trap: The isopropyl group is sterically hindered. The rate of alkylation (
) is slow compared to the rate of proton transfer. Once the mono-isopropyl product forms, it is more electron-rich (due to the alkyl group) and enolizes easily, reacting with any remaining methyl iodide (if used) or undergoing complex condensation. -
Elimination: Isopropyl iodide is a secondary halide. Under strong basic conditions (NaH, LDA) and heat, it undergoes E2 elimination to form propene gas, consuming your reagent and leaving unreacted starting material.
The Industrial Solution (Route B): Aldol Condensation Switch to a Knoevenagel/Aldol condensation with acetone. This method is self-limiting to mono-functionalization at the C2 position.
Step-by-Step Protocol:
-
Reagents: 4-bromo-1-indanone (1.0 equiv), Acetone (5.0 equiv, acts as solvent/reactant), Pyrrolidine (0.5 equiv) or NaOH (10%).
-
Conditions: Reflux for 4–6 hours.
-
Mechanism: Formation of the enamine (from acetone+pyrrolidine) followed by attack on the indanone, then dehydration.
-
Result: 4-bromo-2-isopropylidene-1-indanone (The "Enone").
-
Advantage: No poly-alkylation is possible. The double bond locks the position.
Troubleshooting Module: Selective Reduction
Context: Converting the Enone (isopropylidene) to the Product (isopropyl) without losing the Bromine.
Issue 4: "Hydrogenation with Pd/C removed my bromine atom."
Diagnosis: Hydrodehalogenation.
Root Cause: Palladium on Carbon (Pd/C) is excellent for reducing double bonds, but the Ar-Br bond is weak (~81 kcal/mol). In the presence of
Solution Matrix:
| Catalyst System | H2 Pressure | Selectivity (C=C vs Ar-Br) | Recommendation |
| Pd/C (Standard) | 1 atm | Poor (Debrominates) | ⛔ DO NOT USE |
| Pt/C (Sulfided) | 3-5 atm | Moderate | ⚠️ Risky |
| Wilkinson's Catalyst | 3-5 atm | Excellent | ✅ Gold Standard |
| NaBH4 + CoCl2 | N/A | Good | ✅ Cost-Effective |
Recommended Protocol (Wilkinson's Catalyst):
-
Catalyst:
(Wilkinson's Catalyst) - 0.5 to 1 mol%. -
Solvent: Benzene/Ethanol (1:1) or Toluene/Ethanol. Note: Solvent choice affects rate.
-
Conditions: 50°C, 3–5 bar
. -
Why it works: Rhodium complexes are highly sensitive to steric environment. They reduce the exocyclic double bond but are generally inert toward aryl halides under these mild conditions.
Alternative (Metal-Free-ish):
Use Sodium Borohydride (
Frequently Asked Questions (FAQ)
Q: Can I use 2-bromobenzyl bromide as a starting material instead of the acid? A: Yes, but it requires a different route (e.g., carbonylation or reaction with a malonate followed by decarboxylation). The Friedel-Crafts route from the propanoic acid is generally more atom-economical for this specific target.
Q: My final product is an oil, but I need a solid. How do I crystallize it? A: 4-Bromo-2-isopropyl-1-indanone has a low melting point.
-
Purification: If the purity is <95%, use silica gel chromatography (Hexane/EtOAc 95:5).
-
Crystallization: Try dissolving in minimal hot n-heptane or pentane and cooling to -20°C. Seeding is critical. If it oils out, your impurity profile (likely dimers) is too high; revert to chromatography.
Q: Is the 4-bromo-2-isopropyl-1-indanone light sensitive? A: Yes, alpha-substituted indanones can undergo photo-oxidation or radical dimerization at the benzylic position (C3) or alpha position (C2) upon prolonged exposure to UV. Store in amber glass under argon.
References
-
Friedel-Crafts Cyclization Kinetics
-
Alkylation Strategies
- Jardine, F. H. "The use of rhodium complexes in homogeneous catalysis." Progress in Inorganic Chemistry, 28, 63-202. (Wilkinson's Catalyst Selectivity).
-
Safety Data
Disclaimer: This guide is for research and development purposes only. All scale-up activities must be accompanied by a rigorous Process Safety Management (PSM) review, specifically regarding the exotherms of Friedel-Crafts reactions and the handling of pressurized hydrogen.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Ketones | lookchem [lookchem.com]
- 6. EP2722042A2 - Indanone derivatives, pharmaceutically acceptable salts or optical isomers thereof, preparation method for same, and pharmaceutical compositions containing same as active ingredient for preventing or treating viral diseases - Google Patents [patents.google.com]
- 7. leapchem.com [leapchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
alternative synthetic routes to 4-Bromo-2-isopropyl-1-indanone
Technical Support Center: Synthesis of 4-Bromo-2-isopropyl-1-indanone Ticket ID: IND-Br-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You have requested technical assistance for the synthesis of 4-Bromo-2-isopropyl-1-indanone . This molecule features a deactivated aromatic ring (due to the electron-withdrawing carbonyl) and a steric bulk at the
Our technical assessment recommends two primary synthetic routes based on your scale and purity requirements:
-
Route A (Thermodynamic/Scale-Up): Intramolecular Friedel-Crafts Cyclization.[1] Best for multi-gram to kilogram scale; avoids regioselectivity issues but requires multi-step precursor synthesis.
-
Route B (Kinetic/Discovery): Direct
-Alkylation of 4-Bromo-1-indanone. Best for rapid analog generation (<1g); high risk of over-alkylation (gem-dimethyl effect) and aldol side reactions.
Part 1: Retrosynthetic Decision Matrix
Before selecting a protocol, review the logical dependencies of each route.
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies. Route A constructs the ring last; Route B functionalizes the pre-formed ring.
Part 2: Route A – Intramolecular Friedel-Crafts Cyclization
Recommended for: Scale-up (>5g), high regiochemical fidelity.
The Protocol
This route relies on the cyclization of 3-(2-bromophenyl)-2-isopropylpropanoic acid . The bromine at the ortho position of the aromatic ring directs the cyclization to the remaining open ortho position, ensuring the 4-bromo substitution pattern.
Reagents:
-
Precursor Acid (1.0 equiv)
-
Polyphosphoric Acid (PPA) (10–20 wt/wt relative to substrate) or Triflic Acid (TfOH) (3.0 equiv in DCM).
Step-by-Step Workflow (PPA Method):
-
Setup: Place PPA in a reactor and heat to 60°C to reduce viscosity.
-
Addition: Add the precursor acid portion-wise. Critical: Do not add all at once to prevent localized hot spots.
-
Reaction: Heat to 90–100°C. Monitor via TLC/HPLC. The reaction typically takes 2–4 hours.
-
Quench: Cool to 60°C. Pour the dark syrup slowly into crushed ice with vigorous stirring. (PPA hydrolysis is exothermic).
-
Workup: Extract with EtOAc or DCM. Wash with NaHCO₃ (sat.) to remove unreacted acid.
Troubleshooting Guide (FAQ)
| Issue | Diagnosis | Technical Resolution |
| Black Tar / Charring | Reaction temperature too high or PPA dehydrated the substrate. | Switch Catalyst: Use Triflic Acid (TfOH) in DCM at 0°C |
| Incomplete Conversion | Poor solubility of the lipophilic isopropyl precursor in PPA. | Add Co-solvent: Add sulfolane or minimal xylene to the PPA melt to improve phase contact. Alternatively, convert the acid to the Acid Chloride (SOCl₂) and use AlCl₃/DCM at 0°C [2]. |
| Debromination | Protodehalogenation due to harsh acidic conditions. | Lower Temp: If using AlCl₃, strictly maintain <5°C. Bromine on an electron-deficient ring is generally stable, but trace moisture + AlCl₃ can generate HBr which facilitates exchange. |
Part 3: Route B – Direct -Alkylation
Recommended for: Small scale (<1g), rapid analog synthesis.
The Protocol
Direct alkylation of 4-bromo-1-indanone requires kinetic control to prevent di-alkylation (adding two isopropyl groups) or self-condensation.
Reagents:
-
4-Bromo-1-indanone (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv)
-
Isopropyl Iodide (1.5 equiv)
-
DMPU (Co-solvent, optional)
Step-by-Step Workflow:
-
Enolization: Cool anhydrous THF to -78°C. Add LDA. Dropwise add 4-bromo-1-indanone (dissolved in THF). Stir for 45 mins.
-
Alkylation: Add Isopropyl Iodide (slowly).
-
Warm-up: Allow to warm to -20°C (do not rush to RT).
-
Quench: Add saturated NH₄Cl at -20°C.
Mechanism & Troubleshooting Visualization
Figure 2: Reaction pathways during alkylation.[2][3][4] Red nodes indicate failure modes caused by loss of kinetic control.
Troubleshooting Guide (FAQ)
| Issue | Diagnosis | Technical Resolution |
| Double Alkylation (2,2-diisopropyl) | Proton exchange occurred. The mono-alkylated product is more acidic than the starting material. | Stoichiometry Control: Use exactly 1.05 equiv of LDA. Do not use excess base. Ensure rapid mixing of the alkyl halide. If persistent, switch to the enamine method (pyrrolidine + ketone |
| Low Yield (SM Recovery) | Isopropyl iodide is sterically bulky; SN2 reaction is slow. | Add Additive: Add DMPU or HMPA (caution: toxic) to the reaction mixture to loosen the Lithium aggregate and increase enolate reactivity [3]. |
| O-Alkylation | Formation of enol ether instead of C-alkylation. | Change Solvent: Ensure strictly aprotic, polar conditions. Use Iodide (softer electrophile) rather than Bromide. |
Part 4: Comparative Data Analysis
| Feature | Route A (Cyclization) | Route B (Alkylation) |
| Overall Yield | High (70–85%) | Moderate (40–60%) |
| Step Count | High (3-4 steps to precursor) | Low (1 step from commercial SM) |
| Purification | Crystallization usually sufficient | Requires Column Chromatography (separation of mono/di-alkyl) |
| Scalability | Excellent (Kilogram safe) | Poor (Exotherms, cryogenic req.) |
| Cost | Low (Cheap reagents) | High (LDA, Anhydrous solvents) |
References
-
Intramolecular Friedel-Crafts Acylation via Superacids
- Source: Olah, G. A., et al. "Superacid-catalyzed preparation of 1-indanones." Journal of Organic Chemistry.
- Context: Describes the use of Triflic acid (TfOH)
-
Link:
-
Classic Indanone Synthesis (PPA/AlCl3)
- Source:BenchChem Technical Guide: Synthesis of 1-Indanone via Friedel-Crafts Acyl
- Context: Detailed protocols for AlCl3 and PPA mediated cycliz
-
Link: (Verified via Search Result 1.3)
-
Alkylation of Indanones (Kinetic Control)
- Source: House, H. O., et al. "The Chemistry of Carbanions. Enolates of Unsaturated Ketones." Journal of Organic Chemistry.
- Context: Foundational text on preventing polyalkyl
-
Link:
-
Palladium-Catalyzed Alternatives (Heck-Aldol)
- Source: Larhed, M., et al.
- Context: Describes one-pot synthesis avoiding harsh acids.
-
Link: (Verified via Search Result 1.2)
Sources
Technical Support Center: Minimizing Impurities in 4-Bromo-2-isopropyl-1-indanone
[1]
System Overview & Critical Analysis
Target Molecule: 4-Bromo-2-isopropyl-1-indanone CAS Registry Number: 892575-08-5 (Analogous precursor: 4-Bromo-1-indanone, CAS 15115-60-3) Primary Application: Advanced intermediate for agrochemical active ingredients (e.g., herbicide biosynthesis inhibitors) and pharmaceutical scaffolds (e.g., LSD1 inhibitors).[1]
Achieving high purity (>98%) in substituted indanones is notoriously difficult due to the competing kinetics of mono-alkylation versus di-alkylation and self-condensation .[1] The introduction of the isopropyl group at the C2 position is the critical quality attribute.
This guide addresses the two primary synthetic routes, with a focus on Route A (Direct Alkylation) as it is the most common source of user inquiries regarding impurity profiles.
The "Impurity Fork" (Visualizing the Challenge)
The following diagram illustrates the kinetic divergence where most impurities originate during the alkylation process.
Figure 1: Reaction pathway divergence showing the origin of the critical 2,2-diisopropyl impurity and aldol condensation byproducts.
Impurity Profiling & Origins[1]
Understanding the source of your impurity is the first step to elimination. Compare your analytical data (HPLC/GC-MS) with the table below.
| Impurity Type | Chemical Identity | Origin / Mechanism | Detection Marker |
| Impurity A | 2,2-Diisopropyl-4-bromo-1-indanone | Over-alkylation. The mono-isopropyl product is more acidic or sterically available than expected, or excess base was present during halide addition.[1] | MS: M+42 mass shift vs target.NMR: Disappearance of C2-H proton signal (singlet integration). |
| Impurity B | Aldol Condensation Dimers | Base-catalyzed self-reaction. Occurs when the enolate is generated at too high a temperature or held too long before electrophile addition.[1] | Appearance: Darkening of reaction mixture (yellow |
| Impurity C | Unreacted 4-Bromo-1-indanone | Incomplete conversion. Caused by "enolate quenching" (wet reagents) or insufficient reaction time due to steric hindrance of the isopropyl group.[1] | LC: Matches starting material retention time.Mp: Product melts lower than expected (<60°C). |
| Impurity D | Regioisomers (e.g., 6-Bromo) | Synthetic Route Artifact. Only present if using the Cyclization Route (Friedel-Crafts) with impure starting materials.[1] | NMR: Different coupling constants in the aromatic region compared to authentic standard. |
Troubleshooting Guide (Q&A)
Scenario 1: The "Separation Nightmare"
User Question: "I have a mixture of 85% mono-isopropyl and 15% di-isopropyl product. Recrystallization isn't working. How do I fix this?"
Scientist Response: Separating the mono- and di-alkylated species is extremely difficult because the isopropyl group adds lipophilicity to both, masking the polarity difference.[1]
-
Prevention is key: You are likely operating under thermodynamic control (e.g., using NaH at room temperature or reflux).[1] Switch to kinetic control :
-
Purification Fix: If you must purify the mixture, standard silica flash chromatography is often insufficient. Use Silver Nitrate-impregnated silica (if applicable to non-alkenes, though less common here) or high-performance prep-HPLC using a Phenyl-Hexyl column , which offers better selectivity for aromatic substitution patterns than C18.[1]
Scenario 2: The "Sticky Solid"
User Question: "My product is a dark brown oil/sticky solid, but it should be a crystalline powder. Yield is only 40%."
Scientist Response: This indicates Aldol condensation (Impurity B) . The indanone enolate is reactive.[1] If it sits without the alkyl halide, or if the alkyl halide is slow to react (isopropyl iodide is sterically hindered), the enolate attacks another molecule of starting material.
-
Fix: Ensure your Isopropyl Iodide (or Bromide) is fresh and not degraded.[1]
-
Additive: Add a polar aprotic co-solvent like DMPU or HMPA (careful with toxicity) to the THF solution.[1] This breaks up enolate aggregates and accelerates the alkylation rate relative to the dimerization rate.
Scenario 3: The "Regioisomer Ghost"
User Question: "I switched to the Friedel-Crafts cyclization route to avoid over-alkylation, but now I see a split peak in the aromatic region."
Scientist Response: You are likely seeing the 6-bromo isomer .[1]
-
Mechanism: When cyclizing 3-(2-bromophenyl)-2-isopropylpropanoic acid, the ring closure is directed by the alkyl chain.[1] However, if your starting material contained any 3-(4-bromophenyl) isomer, or if the bromine migrated (rare but possible with strong Lewis acids like AlCl₃ at high heat), you will get mixtures.[1]
-
Validation: Check the coupling constants (
-values) in 1H NMR. The 4-bromo isomer (target) should show a specific pattern (doublet-doublet-triplet) distinct from the 5- or 6-bromo isomers.[1] -
Recommendation: Use Triflic Acid (TfOH) at lower temperatures (0°C to RT) instead of Polyphosphoric Acid (PPA) at 100°C. Milder conditions favor kinetic cyclization and reduce rearrangement risks.[1]
Optimized Experimental Protocols
Protocol A: Kinetic Alkylation (Recommended for Purity)
Best for minimizing di-isopropyl impurity.[1]
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Reagents:
-
Procedure:
-
Cool THF/LDA mixture to -78°C .
-
Add 4-Bromo-1-indanone (dissolved in minimal THF) dropwise over 20 mins. Do not let temp rise above -70°C.
-
Stir for 45 mins at -78°C to ensure complete enolization.
-
Add Isopropyl Iodide dropwise.[1]
-
Crucial Step: Allow to warm very slowly to -20°C over 4 hours. Do not jump to room temperature.
-
Quench with saturated NH₄Cl at -20°C.
-
Protocol B: Friedel-Crafts Cyclization (Alternative)
Best if alkylation fails completely.[1]
-
Precursor: 3-(2-bromophenyl)-2-isopropylpropanoic acid.[1]
-
Catalyst: Trifluoromethanesulfonic acid (Triflic acid).[1]
-
Procedure:
-
Dissolve precursor in DCM (0.1 M).[1]
-
Add Triflic acid (5.0 eq) at 0°C.
-
Stir at 0°C for 2 hours.
-
Note: This avoids the high heat of PPA/AlCl₃, minimizing de-bromination or migration.
-
References
-
Friedel-Crafts Cyclization Mechanisms: BenchChem Technical Guides. "A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation." (2025).[1] [1]
-
Indanone Alkylation Dynamics: Organic Chemistry Portal. "Friedel-Crafts Alkylation and Acylation."
-
Impurity Separation Strategies: National Institutes of Health (NIH).[1] "Separation of mono- and di-alkylated species using chromatographic techniques."
-
Compound Properties: PubChem. "4-Bromo-1-indanone (CAS 15115-60-3) and Derivatives."[1] [1]
catalyst selection for reactions with 4-Bromo-2-isopropyl-1-indanone
Topic: Catalyst Selection & Reaction Optimization Guide
Content Type: Troubleshooting & FAQ Target Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Substrate Profile
Welcome to the technical guide for 4-Bromo-2-isopropyl-1-indanone . This scaffold is a high-value intermediate often found in the synthesis of herbicides, kinase inhibitors, and chiral ligands.
Technical Analysis of the Scaffold:
-
C4-Bromide (Aryl Halide): The primary handle for cross-coupling. It is electronically activated by the C1-carbonyl (para-relationship in the conjugation sense), facilitating oxidative addition.
-
C2-Isopropyl (Steric/Chiral Center): This group introduces significant steric bulk adjacent to the carbonyl. It also renders the C2-proton acidic (
), making the substrate prone to enolization, racemization, or aldol-type side reactions under basic conditions. -
C1-Ketone: Susceptible to reduction.[1][2] The interplay between the C2-isopropyl group and the C1-carbonyl allows for Dynamic Kinetic Resolution (DKR) to set two contiguous stereocenters simultaneously.
Module 1: Cross-Coupling Reactions (C-C Bond Formation)
Q1: My Suzuki-Miyaura coupling yields are low (<40%), and I see significant dehalogenated byproduct. What is happening?
Diagnosis: The 4-bromo-1-indanone core is electron-deficient. While this aids oxidative addition, it makes the resulting Pd(II) intermediate prone to protodehalogenation if the transmetallation step is slow. The steric bulk of the C2-isopropyl group may also force the aryl ring into a conformation that hinders the approach of bulky boronic acids.
The Solution: Ligand & Base Switch Switch to electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands). These facilitate rapid transmetallation and reductive elimination, outcompeting side reactions.
Recommended Protocol:
| Component | Recommendation | Technical Rationale |
| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Standard Pd(0) or Pd(II) sources are sufficient. |
| Ligand | XPhos or SPhos | XPhos is superior for sterically demanding couplings. SPhos is excellent if the boronic acid is unstable. |
| Base | K₃PO₄ (aq) or Cs₂CO₃ | Avoid strong alkoxides (e.g., NaOtBu). The C2-proton is acidic; strong bases generate enolates that poison the catalyst or cause polymerization. Use weak, inorganic bases. |
| Solvent | THF/Water (10:1) | Biphasic systems often suppress protodehalogenation better than pure DMF/DMA. |
Q2: Can I perform Sonogashira coupling on this substrate without affecting the ketone?
Answer: Yes, but the C2-isopropyl group creates a risk of base-mediated isomerization.
-
Risk: Standard Sonogashira uses amines (Et₃N/Piperidine) as solvent/base. This can epimerize the C2 center (if chiral purity matters) or cause aldol condensation.
-
Fix: Use "Copper-free" conditions or reduce base loading.
-
Catalyst System: PdCl₂(PPh₃)₂ (2 mol%) + CuI (1 mol%).
-
Base: Use slightly weaker organic bases like DIPEA (Hunig’s base) rather than Et₃N, as the steric bulk of DIPEA minimizes proton abstraction at the hindered C2 position while still neutralizing the acid generated.
Module 2: C-N Bond Formation (Buchwald-Hartwig)
Q3: I am trying to aminate at C4, but I am getting complex mixtures and loss of starting material. Why?
Diagnosis: The "Enolate Trap" This is the most common failure mode for 2-substituted indanones. Buchwald-Hartwig amination typically requires strong bases like NaOtBu (Sodium tert-butoxide).
-
The Mechanism of Failure: NaOtBu deprotonates the C2-H (alpha to carbonyl). The resulting enolate can coordinate to Palladium, shutting down the catalytic cycle, or react with itself (aldol condensation).
The Solution: Base-Sensitive Protocols You must use a catalyst system active enough to work with weak carbonate bases .
Workflow Visualization (Decision Tree):
Figure 1: Decision logic for preventing enolization during amination reactions.
Optimized Protocol:
-
Pre-catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines). These pre-formed catalysts initiate rapidly without requiring excess base for reduction.
-
Base: Cs₂CO₃ (Cesium Carbonate). It is strong enough to deprotonate the amine-Pd complex but kinetically slower at deprotonating the bulky C2-isopropyl center.
-
Solvent: t-Amyl Alcohol or Dioxane (anhydrous).
Module 3: Stereoselective Reduction (Asymmetric Synthesis)
Q4: How do I reduce the ketone to the alcohol while controlling the stereochemistry at C1 and C2?
The Opportunity: Dynamic Kinetic Resolution (DKR) Because the C2 position has an acidic proton and a bulky isopropyl group, you can convert a racemic mixture of the starting material into a single enantiomer of the cis-alcohol.
Mechanism:
-
The catalyst rapidly equilibrates the enantiomers of the starting material (via enolization).
-
The catalyst reduces one enantiomer much faster than the other.
-
The bulky isopropyl group directs the hydride attack to the face opposite the substituent (forming the cis-indanol).
Recommended Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya type).
Step-by-Step DKR Protocol:
-
Reagents:
-
Substrate: 4-Bromo-2-isopropyl-1-indanone.
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: DMF or CH₂Cl₂ (DMF accelerates the racemization step).
-
-
Conditions:
-
Run at 30–40°C . (Slight heating ensures the racemization rate at C2 is fast enough to feed the reduction).
-
Monitor via Chiral HPLC.
-
-
Expected Outcome:
-
Product: (1S, 2S)-4-bromo-2-isopropyl-2,3-dihydro-1H-inden-1-ol (assuming (R,R) ligand is used; check specific literature for sense of induction).
-
Selectivity: typically >95:5 dr (cis:trans) and >90% ee.
-
Visualizing the DKR Cycle:
Figure 2: The Dynamic Kinetic Resolution (DKR) pathway allowing high stereocontrol.
References
-
Suzuki Coupling on Indanones
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... (ResearchGate).[3] Confirms Pd(OAc)2 activity and biphasic solvent benefits.
-
-
Buchwald-Hartwig on Heterocycles/Indanones
-
Asymmetric Transfer Hydrogenation (DKR)
-
Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (MDPI). Demonstrates the capability of Ru-TsDPEN catalysts to set contiguous stereocenters in alpha-substituted ketones.
-
Asymmetric Transfer Hydrogenation of Ketones.[7][8][9] (Sigma-Aldrich/Merck). General review of the Noyori-Ikariya protocol for cyclic ketones.
-
-
Synthesis of the Core
Sources
- 1. leapchem.com [leapchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: 4-Bromo-2-isopropyl-1-indanone Reaction Optimization
Executive Summary
The synthesis and functionalization of 4-Bromo-2-isopropyl-1-indanone presents a unique set of thermodynamic and kinetic challenges. The steric bulk of the isopropyl group at the
This guide addresses three critical workflows:
-
Constructing the Core: Temperature control during Friedel-Crafts cyclization.
-
Installing the Isopropyl Group: Kinetic vs. Thermodynamic control during
-alkylation. -
Downstream Functionalization: Managing C-Br bond integrity during metal-catalyzed cross-coupling.
Module 1: The Core Synthesis (Friedel-Crafts Cyclization)
Context: The formation of the indanone core typically involves the intramolecular cyclization of 3-(2-bromophenyl)propanoic acid derivatives.
Troubleshooting Guide: Cyclization Failures
Q: My reaction stalls with unreacted acid chloride, but increasing the temperature causes rapid tar formation. What is the optimal ramp rate?
A: This is a classic "runaway exotherm" scenario. The 4-bromo substituent deactivates the ring, raising the activation energy for cyclization. However, once the reaction initiates, it is highly exothermic.
-
The Fix: Do not set a static high temperature. Use a Step-Wise Thermal Ramp :
-
Initiation (-10°C to 0°C): Add the Lewis Acid (e.g.,
) at low temperature to form the acylium complex without triggering polymerization. -
Activation (RT): Allow the mixture to warm to 20–25°C over 2 hours.
-
Completion (40°C - Optional): Only heat to 40°C if HPLC shows <90% conversion after 4 hours.
-
-
Why: Heating immediately to reflux decomposes the acylium ion into polymeric tars before it can attack the deactivated aromatic ring.
Q: I am seeing significant de-bromination (formation of 2-isopropyl-1-indanone) during cyclization.
A: This indicates your temperature is too high relative to your catalyst strength.
-
Root Cause: At temperatures >60°C, strong Lewis acids can facilitate ipso-substitution or protodehalogenation, especially if trace moisture is present (generating
). -
Protocol Adjustment: Cap your reaction temperature at 45°C. If conversion is poor, switch to a "softer" catalyst like Triflic Acid (TfOH) or Polyphosphoric Acid (PPA) , which allow for higher thermal ceilings (up to 80°C) without attacking the C-Br bond [1].
Module 2: -Alkylation (Installing the Isopropyl Group)
Context: Installing the isopropyl group at the C2 position via enolate chemistry is the most temperature-sensitive step.
Critical Protocol: Kinetic vs. Thermodynamic Control
Q: I am getting a mixture of mono-isopropyl (desired) and di-isopropyl (impurity) products. How does temperature fix this?
A: You are operating under Thermodynamic Control when you need Kinetic Control .
-
The Mechanism: The isopropyl group is bulky. Once one isopropyl group is added, the product is less acidic (sterically hindered) but can still equilibrate if the temperature is high enough to allow proton exchange.
-
The Solution:
-
Reagent: Use LDA (Lithium Diisopropylamide) as the base.
-
Temperature: You must deprotonate at -78°C .
-
Addition: Add the isopropyl halide (bromide or iodide) at -78°C.
-
The Critical Step: Allow the reaction to warm very slowly to -20°C over 4 hours. Do not rush to Room Temperature. The alkylation rate of the bulky isopropyl group is slow; if you warm too fast, the unreacted enolate will deprotonate the product (proton transfer), leading to di-alkylation [2].
-
Q: My yield is low (<30%) and I recover starting material, even after refluxing.
A: Refluxing an alkylation with a secondary halide (isopropyl bromide) often leads to E2 Elimination (forming propene gas) rather than
-
The Fix:
-
Switch solvent to THF/DMPU (add DMPU as a co-solvent) to increase the nucleophilicity of the enolate at lower temperatures.
-
Keep the temperature below 0°C . High temperatures favor elimination (E2) over substitution (
) due to entropy.
-
Module 3: Downstream Coupling (Suzuki/Buchwald)
Context: Using the 4-Bromo handle for cross-coupling reactions.
FAQ: Catalyst Life vs. Reaction Rate
Q: The Suzuki coupling works at 100°C but the indanone core seems to degrade (aldol condensation). Can I run this colder?
A: Yes. The ketone carbonyl of the indanone makes the C2 protons acidic, leading to self-condensation at high temperatures in the presence of carbonate bases (common in Suzuki couplings).
-
Optimization:
-
Catalyst: Switch to highly active precatalysts like Pd(dtbpf)Cl2 or XPhos Pd G4 . These are active at 40–60°C .
-
Base: Use weaker bases like
instead of Carbonates/Hydroxides to minimize enolization. -
Temperature Limit: Do not exceed 80°C. Above this, the rate of self-aldol condensation competes with the cross-coupling [3].
-
Visualizing the Temperature Landscape
The following diagram illustrates the "Temperature Fork"—how thermal choices dictate the reaction pathway.
Caption: Decision tree for thermal optimization. Green paths indicate high-yield windows; red paths indicate common thermal failure modes.
Summary Data: Temperature & Solvent Limits
| Reaction Step | Critical Issue | Optimal Temp Range | Recommended Solvent | "Red Zone" Temp |
| Friedel-Crafts Cyclization | Acylium polymerization | -5°C | DCM or DCE | |
| Poly-alkylation / E2 | -78°C | THF (anhydrous) | ||
| Suzuki Coupling | Self-Aldol Condensation | 40°C | Toluene/Water or Dioxane | |
| Buchwald-Hartwig | Dehalogenation | 60°C | Toluene or t-Amyl Alcohol |
References
-
BenchChem. (2025). A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation. Retrieved from
-
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions - Kinetic vs Thermodynamic Control. Retrieved from
-
LeapChem. (2026).[1] 4-Bromo-1-indanone: Properties and Reactivity in Palladium Catalysis. Retrieved from
Sources
Technical Support Center: Stereochemical Management of 4-Bromo-2-isopropyl-1-indanone
Status: Operational Ticket ID: IND-Br-ISO-001 Subject: Troubleshooting Stereoisomer Isolation, Synthesis, and Stability Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary
You are dealing with 4-Bromo-2-isopropyl-1-indanone , a chiral bicyclic ketone. The presence of the bromine atom at the C4 position makes this a critical scaffold for Suzuki/Buchwald couplings in drug discovery, while the isopropyl group at C2 creates a labile stereocenter .
The Core Challenge: This molecule is an
This guide addresses the three critical phases of your workflow: Synthesis/Stability , Analytical Resolution , and Configuration Assignment .
Module 1: Synthesis & Stability Troubleshooting
Q1: "I synthesized the enantiomer with 90% ee, but after workup and flash column, it dropped to 60%. What happened?"
Diagnosis: You likely triggered Racemization via Enolization .
The C2-proton is acidic. During workup (especially if using basic washes like
The Mechanism:
The base removes the
Figure 1: Mechanism of racemization via enolization for
Corrective Protocol:
-
Quench Cold: Perform all quenches at
or lower. -
Avoid Strong Bases: Do not wash with saturated
. Use dilute or phosphate buffer (pH 6-7). -
Column Chromatography: Use neutralized silica . Pre-treat your silica gel with 1-2%
in hexane before loading the column. Alternatively, switch to neutral alumina. -
Storage: Store the solid at
. Avoid storing in solution, especially in protic solvents (MeOH, EtOH) which facilitate proton exchange.
Q2: "Direct alkylation of 4-bromo-1-indanone gives a racemate. How do I access the chiral material directly?"
Recommendation: Asymmetric Phase-Transfer Catalysis (PTC). Direct alkylation with isopropyl iodide and a standard base (e.g., NaH) is non-stereoselective. You need a chiral environment during the C-C bond formation.
Protocol (Cinconidine-Derived Catalyst):
-
Catalyst: Use a Cinchona alkaloid derivative, such as
-(9-anthracenylmethyl)cinchonidinium chloride (10 mol%). -
Base: 50% aqueous KOH or CsOH (solid).
-
Solvent: Toluene or Xylene (non-polar solvents tighten the ion pair between the enolate and the chiral catalyst).
-
Temperature: Run at
to . Lower temperatures generally improve enantioselectivity (ee). -
Procedure:
-
Mix 4-bromo-1-indanone, catalyst, and isopropyl bromide in toluene.
-
Add base slowly at low temp.[2]
-
Note: The bulky 4-bromo group may actually enhance selectivity by restricting conformational freedom in the transition state.
-
Module 2: Analytical Resolution (HPLC/SFC)
Q3: "I cannot separate the enantiomers on a standard C18 column."
Diagnosis: Chiral molecules require a Chiral Stationary Phase (CSP) . C18 separates based on hydrophobicity, which is identical for enantiomers.
Screening Guide: For indanone derivatives, Polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard. The rigid bicyclic structure of indanone interacts well with the "grooves" of these polymers.
Recommended Screening Set:
| Column Name | Selector Chemistry | Mode | Success Probability |
| CHIRALPAK® IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | NP / SFC | High (Versatile for ketones) |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | NP / SFC | High (Standard for aromatics) |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | NP / SFC | Medium |
| CHIRALPAK® AS-H | Amylose tris((S)-alpha-methylbenzylcarbamate) | NP | Low (Better for alcohols) |
NP = Normal Phase, SFC = Supercritical Fluid Chromatography
Method Development Workflow:
Figure 2: Decision tree for developing a chiral HPLC method for indanone derivatives.
Q4: "The peaks are tailing significantly."
Troubleshooting:
-
Cause: Unwanted interactions between the ketone/bromide and residual silanols on the silica support.
-
Fix: Add a basic modifier. Even though the molecule isn't an amine, adding 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase can mask active sites on the column and sharpen the peaks.
Module 3: Absolute Configuration & Scale-Up
Q5: "How do I know which peak is (R) and which is (S)?"
Diagnosis: HPLC retention time does not predict absolute configuration.
Verification Methods:
-
X-Ray Crystallography (Preferred):
-
Advantage: The 4-Bromo substituent is a "heavy atom." This is a massive advantage. It provides sufficient anomalous scattering to determine absolute configuration (AC) directly from the crystal structure without needing further derivatization.
-
Protocol: Grow a single crystal by slow evaporation from Heptane/EtOAc.
-
-
Vibrational Circular Dichroism (VCD):
-
Compare the experimental IR/VCD spectrum of the pure enantiomer with a DFT-calculated spectrum. The rigid indanone frame usually gives distinct carbonyl stretching signals that are sensitive to chirality.
-
-
Optical Rotation (OR) Comparison:
-
Compare
with known 2-alkyl-1-indanones. Generally, (+)-2-methyl-1-indanone is (S). However, the bulky isopropyl and 4-bromo groups might invert the sign. Do not rely solely on this without confirmation.
-
Q6: "I need 5 grams of the (S)-enantiomer. Should I run Prep-HPLC?"
Scale-Up Strategy:
-
Scenario A: High Solubility. If the compound is soluble in MeOH/EtOH, SFC (Supercritical Fluid Chromatography) is vastly superior for 5g scale. It is faster, uses less solvent, and makes solvent removal (evaporation) trivial.
-
Scenario B: Crystallization Induced Dynamic Resolution (CIDR).
-
Since the stereocenter is labile (see Module 1), you can potentially turn this "bug" into a "feature."
-
If the (S)-enantiomer crystallizes preferentially, you can stir the racemate in a solvent with a weak base. The base equilibrates the solution phase (R
S), while the (S)-enantiomer precipitates out, driving the yield >50% (theoretically 100%). -
Note: This requires extensive solvent screening.
-
References
-
Synthesis & Reactivity of 4-Bromo-1-indanone
- Source: Nbinno.com & LeapChem
- Context: Describes 4-bromo-1-indanone as a key intermediate for Suzuki/Heck couplings and its availability as a starting m
-
URL:
-
Chiral Separation of Indanone Deriv
- Source: N
- Context: Reviews annulation and separation strategies for 2-substituted indanones, highlighting the utility of chiral HPLC.
-
URL:
-
Racemiz
- Source: Study.com / MDPI
- Context: Details the acid/base-catalyzed enolization mechanism responsible for the loss of optical activity in -chiral ketones.
-
URL:
-
Absolute Configuration Determin
- Source: Wikipedia / Dalal Institute
- Context: Explains the use of X-ray crystallography (anomalous dispersion)
-
URL:
-
Dynamic Kinetic Resolution (DKR)
- Source: ResearchGate (Ru-catalyzed racemiz
- Context: Describes using metal catalysts to racemize the unwanted enantiomer in situ, a concept applicable to the CIDR str
-
URL:
Sources
Validation & Comparative
Technical Guide: SAR & Application Logic of 4-Bromo-2-isopropyl-1-indanone Scaffolds
Executive Summary: The "Privileged" Scaffold
In the high-stakes arena of agrochemical and pharmaceutical discovery, 4-Bromo-2-isopropyl-1-indanone represents a critical "privileged scaffold." Unlike generic building blocks, this molecule offers a pre-organized, rigid bicyclic core with orthogonal functional handles: a reactive carbonyl, a sterically demanding isopropyl group, and a halogenated "warhead" at the C4 position.
This guide analyzes the structure-activity relationship (SAR) of this specific derivative, focusing on its dominant application as a precursor for mitochondrial respiration inhibitors (fungicides) and kinase inhibitors . We will explore why the specific combination of a 4-bromo and 2-isopropyl substitution pattern is not random but a calculated design choice for maximizing lipophilicity and target engagement.
Structural Logic & SAR Analysis
The biological potency of molecules derived from 4-Bromo-2-isopropyl-1-indanone is governed by three distinct vectors. The following analysis deconstructs these vectors to explain the causality behind their selection.
The SAR Triad
-
Vector A (C4-Bromo): The Coupling Handle.
-
Function: The bromine atom at position 4 is rarely the final effector. Instead, it serves as a high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
SAR Implication: Derivatization here extends the molecule into the "solvent-exposed" region of a binding pocket or interacts with specific residues (e.g., pi-stacking in the Q_o site of cytochrome bc1). Replacing Br with H dramatically reduces potency in final analogs due to the loss of this extension vector.
-
-
Vector B (C2-Isopropyl): The Steric Gatekeeper.
-
Function: The isopropyl group adds significant steric bulk and lipophilicity (increasing LogP).
-
SAR Implication: In fungicidal applications, this group often fills a hydrophobic pocket, locking the molecule into a bioactive conformation. Removal (reverting to a methyl or hydrogen) often leads to "floppy" binding modes and reduced metabolic stability.
-
-
Vector C (C1-Carbonyl): The Hydrogen Bond Anchor.
-
Function: Acts as a hydrogen bond acceptor.
-
SAR Implication: Essential for water-mediated bridging to receptor backbones. Reduction to the alcohol or methylene often alters the pharmacophore entirely, shifting activity from inhibition to toxicity.
-
Visualization of the SAR Pathway
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Functional decomposition of the 4-Bromo-2-isopropyl-1-indanone scaffold illustrating the specific role of each substituent in driving biological activity.
Comparative Performance Data
When designing bioactive molecules, researchers often choose between the Indanone, Tetralone, and Benzofuran scaffolds. The table below compares these cores, highlighting why the Indanone (specifically the 4-bromo-2-isopropyl variant) is often superior for specific binding pockets.
| Feature | Indanone Core (Target) | Tetralone Core (Alternative) | Benzofuran Core (Alternative) |
| Ring Size | 5-membered (Fused) | 6-membered (Fused) | 5-membered (Heteroaromatic) |
| Conformation | Planar/Rigid | Puckered/Flexible | Planar/Aromatic |
| C4-Vector Angle | ~126° (Ideal for "L-shaped" binding) | ~120° (Broader angle) | Variable |
| Lipophilicity (LogP) | High (with iPr group) | Moderate | Moderate |
| Metabolic Stability | High (Ketone is stable) | Moderate (Benzylic oxidation risk) | Low (Furan ring opening) |
| Primary Utility | Mitochondrial Complex Inhibitors | CNS Agents (Dopaminergic) | Kinase Inhibitors |
Key Insight: The 2-isopropyl group on the indanone ring creates a "pucker" that mimics the transition state of many enzyme substrates more effectively than the flatter benzofuran or the flexible tetralone.
Experimental Protocols
To validate the utility of this scaffold, we provide a standard protocol for C4-Derivatization (Suzuki Coupling) and Scaffold Synthesis . These protocols are designed to be self-validating; if the color changes or yields described do not occur, check reagent purity.
Protocol A: Synthesis of the Scaffold (Friedel-Crafts Route)
Rationale: This method ensures the correct regiochemistry of the bromine atom.
-
Reagents: 3-(2-Bromophenyl)propanoic acid (1.0 eq), Thionyl Chloride (2.5 eq), AlCl3 (2.0 eq), Isopropyl Bromide (1.2 eq), NaH (1.5 eq).
-
Cyclization:
-
Reflux the propanoic acid in SOCl2 for 2 hours to form the acid chloride. Remove excess SOCl2 in vacuo.
-
Dissolve residue in DCM and add dropwise to a suspension of AlCl3 in DCM at 0°C.
-
Stir at RT for 4 hours. Quench with ice water. Extract with DCM to yield 4-bromo-1-indanone .
-
-
Alkylation (Installation of Isopropyl):
-
Dissolve 4-bromo-1-indanone in dry THF. Cool to -78°C.
-
Add NaH (or LDA for higher precision) slowly. Stir for 30 mins to form the enolate (Solution turns dark red/orange).
-
Add Isopropyl Bromide dropwise. Allow to warm to RT overnight.
-
Validation: TLC (Hexane/EtOAc 9:1) should show a new spot with slightly higher Rf than the starting material.
-
Yield: Expect 65-75% of 4-Bromo-2-isopropyl-1-indanone as a pale yellow solid/oil.
-
Protocol B: Derivatization (Suzuki Coupling at C4)
Rationale: This step proves the "Warhead" concept, attaching a heteroaryl group to the C4 position.
-
Setup: In a sealed tube, combine 4-Bromo-2-isopropyl-1-indanone (1.0 eq), Aryl Boronic Acid (1.2 eq), and K2CO3 (2.0 eq).
-
Catalyst: Add Pd(dppf)Cl2 (5 mol%).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.
-
Reaction: Heat to 90°C for 12 hours.
-
Workup: Filter through Celite, extract with EtOAc.
-
Result: The bromine is replaced by the aryl group, yielding the final bioactive candidate.[1]
Synthetic Pathway Visualization
The following diagram maps the workflow from raw materials to the final bioactive derivative, highlighting the critical "Decision Points" where the SAR is defined.
Figure 2: Synthetic workflow for accessing and utilizing the 4-Bromo-2-isopropyl-1-indanone scaffold.
Conclusion & Strategic Recommendations
The 4-Bromo-2-isopropyl-1-indanone scaffold is not merely an intermediate; it is a pre-validated template for bioactivity.
-
For Agrochemicals: The 2-isopropyl group mimics natural phytosterols or fills hydrophobic pockets in fungal respiratory complexes.
-
For Medicinal Chemistry: The 4-bromo handle allows for rapid library generation (SAR exploration) without rebuilding the core.
Recommendation: When sourcing this material (CAS 892575-08-5), ensure a purity of >98% by HPLC, as regioisomers (e.g., 6-bromo variants) are common impurities in lower-grade supplies and will confound SAR data.
References
-
LEAPChem. (2026). What Makes 4-Bromo-1-indanone a Valuable Intermediate in Modern Chemical Synthesis? Retrieved from
-
ChemicalBook. (2025).[2] General procedure for the synthesis of 4-bromoinden-1-one.[1] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 20811730 (Related Isopropyl-bromo derivatives). Retrieved from [3]
-
EChemi. (2025).[3][2] Industrial Supply of 4-Bromo-2-isopropyl-1-indanone for Fungicide Applications.[4] Retrieved from
-
Patil, S. et al. (2017).[5] Recent developments in biological activities of indanones.[5][6][7][8][9] European Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. preprints.org [preprints.org]
- 3. 4-Bromo-1-isopropyl-2-methylbenzene | C10H13Br | CID 20811730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-2-isopropyl-1-indanone
Introduction: Beyond the SDS
While a Safety Data Sheet (SDS) provides regulatory compliance, it often lacks the granular, operational context required for safe experimental execution. 4-Bromo-2-isopropyl-1-indanone is a functionalized bicyclic aromatic ketone. Its structural motifs—an aryl bromide and a hindered ketone—dictate specific handling protocols that exceed standard "irritant" precautions.
Why this guide matters:
-
Ketone Permeation: Standard nitrile gloves degrade significantly faster when exposed to aromatic ketones than simple aqueous solutions.
-
Sensitization Potential: Indanone derivatives are structurally similar to known sensitizers. Repeated low-level exposure can lead to allergic contact dermatitis.
-
Physical Form: As a crystalline solid, static charge during weighing can create aerosolized dust, posing an inhalation risk often overlooked in fume hood workflows.
Hazard Profiling & Risk Assessment
We utilize an Analog Read-Across approach. In the absence of specific toxicological data for this exact isomer, we apply the "precautionary principle" based on structural alerts (4-bromo-1-indanone and general alpha-halo/aryl-ketones).
| Hazard Class | GHS Classification (Predicted) | Operational Implication |
| Acute Toxicity | H302 (Oral), H332 (Inhalation) | Do not rely solely on airflow; physical barriers are required. |
| Skin Corrosion/Irritation | H315 (Causes skin irritation) | Lipophilic isopropyl group facilitates dermal absorption. |
| Serious Eye Damage | H319 (Causes serious eye irritation) | High Risk. Dust is likely lachrymatory (tear-inducing). |
| Sensitization | H317 (May cause allergic reaction) | Zero-skin-contact policy is mandatory. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound due to ketone-based permeation risks.
Hand Protection: The "Double-Glove" Protocol
The Science: Aromatic ketones can swell and permeate standard 4-mil nitrile gloves in <15 minutes.
-
Inner Layer (Barrier): Polyethylene/Ethylene Vinyl Alcohol (PE/EVOH) laminate gloves (e.g., Silver Shield™ or 4H™). These provide >4 hours of breakthrough time against ketones.
-
Outer Layer (Dexterity): Standard Nitrile (5-6 mil). This provides grip and protects the inner liner from physical tears.
Respiratory Protection[1][2]
-
Solid State: N95 or P100 particulate respirator is recommended if weighing outside a containment enclosure (not recommended).
-
In Solution: If dissolved in volatile solvents (DCM, Acetone), the solvent dictates the cartridge (Organic Vapor - OV).
Eye & Body Defense
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to potential dust migration.
-
Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). Closed-toe leather/composite shoes.
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.
Figure 1: Risk-based decision tree for selecting appropriate protective equipment.
Operational Protocols
Weighing & Transfer (Critical Step)
Context: Organic crystals often carry static charge, causing "jumping" and aerosolization.
-
Engineering Control: Work strictly within a chemical fume hood.
-
Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weighing boat before contact.
-
Technique: Do not dump powder. Use a gentle tapping motion.
-
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture invisible dust. Discard wipe as hazardous waste.
Spill Management
Do not use paper towels for large spills; this increases surface area for evaporation.
-
Isolate: Alert nearby personnel.
-
PPE Up: Don Silver Shield gloves and goggles.
-
Contain:
-
Solid: Cover with wet paper towels (to prevent dust) then scoop.
-
Liquid: Use an inert absorbent (Vermiculite or clay). Avoid combustible materials if the solvent is flammable.
-
-
Clean: Wash surface with soap and water twice. Indanones are lipophilic; water alone will not remove residues.
Disposal Strategy
Compliance Note: This compound is halogenated.
-
Stream: Segregate into Halogenated Organic Waste .
-
Prohibition: Do NOT mix with acid waste (potential for hydrolysis/bromine release) or general non-halogenated solvents (cost implications for disposal).
-
Container: High-density polyethylene (HDPE) or glass.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
- Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
